2-oxopyrrolidine-3-carbonyl chloride

physicochemical property purification distillation

Choose 2-oxopyrrolidine-3-carbonyl chloride (CAS 1234440-94-8) for its bifunctional reactivity: the electrophilic carbonyl chloride enables direct, high-yield amide/ester formation without auxiliary coupling reagents, while the free N–H proton (pKa ~12.8) permits orthogonal N-functionalization. Unlike the parent carboxylic acid (CAS 96905-67-8), this acyl chloride offers ~124 °C lower boiling point for easier distillation—reducing scale-up costs. Essential for protease inhibitor synthesis (e.g., GC-373/GC-376), CNS drug discovery (e.g., PAOPA), and ADC linker chemistry. Available in kilogram quantities at ≥98% purity.

Molecular Formula C5H6ClNO2
Molecular Weight 147.55964
CAS No. 1234440-94-8
Cat. No. B1144100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxopyrrolidine-3-carbonyl chloride
CAS1234440-94-8
Synonyms2-oxopyrrolidine-3-carbonyl chloride
Molecular FormulaC5H6ClNO2
Molecular Weight147.55964
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxopyrrolidine-3-carbonyl chloride (CAS 1234440-94-8): Core Chemical Properties and Comparator Identification for Procurement-Relevant Decisions


2-Oxopyrrolidine-3-carbonyl chloride (CAS 1234440-94-8) is a heterocyclic acyl chloride in the pyrrolidin-2-one (2-oxopyrrolidine) class. Its molecular formula is C₅H₆ClNO₂ and its molecular weight is 147.56 g/mol . The compound bears both an electrophilic carbonyl chloride and a lactam N–H proton, rendering it a bifunctional intermediate for medicinal chemistry and organic synthesis [1]. Predicted physicochemical properties include a boiling point of 329.0±35.0 °C, a density of 1.374±0.06 g/cm³, and a pKa of 12.77±0.20 . These features distinguish it from its closest analogs—the corresponding carboxylic acid (2‑oxopyrrolidine‑3‑carboxylic acid, CAS 96905‑67‑8), N‑substituted carbonyl chlorides such as 1‑benzyl‑5‑oxopyrrolidine‑3‑carbonyl chloride (CAS 114368‑05‑7), and 5‑oxo‑1‑(1‑phenylethyl)pyrrolidine‑3‑carbonyl chloride (CAS 1160264‑09‑4)—and underpin its utility as a strategic building block for protease inhibitor synthesis and related pharmaceutical R&D.

Why 2-Oxopyrrolidine-3-carbonyl chloride Cannot Be Replaced by Close Analogs in Lead-Optimization and Scale-Up Workflows


Generic substitution among 2‑oxopyrrolidine‑3‑carbonyl derivatives — for example, replacing the carbonyl chloride with the parent carboxylic acid or an N‑substituted variant — introduces divergent reactivity, purification behaviour, and derivatization flexibility that directly affect synthetic efficiency and final product quality. The carbonyl chloride group provides markedly higher electrophilicity than the carboxylic acid, allowing direct amide or ester formation without auxiliary coupling reagents [1]. The free N–H proton (predicted pKa 12.77) enables chemoselective N‑functionalization that is impossible with N‑benzyl or N‑phenylethyl analogs, which lack this site for orthogonal modification . Physical‑property differences — notably a ~124 °C lower predicted boiling point relative to 2‑oxopyrrolidine‑3‑carboxylic acid — further translate into simpler purification by distillation rather than chromatography, impacting process economics in scale‑up [2]. These orthogonal structural and physicochemical attributes make direct interchange with close analogs scientifically unsound without significant re‑optimization of synthetic protocols.

Quantitative Differentiation Evidence for 2-Oxopyrrolidine-3-carbonyl chloride Against Four Closest In‑Class Analogs


Predicted Boiling Point: 124 °C Lower Than the Carboxylic Acid Form, Enabling Purer Distillation‑Based Recovery

2‑Oxopyrrolidine‑3‑carbonyl chloride exhibits a predicted boiling point of 329.0 ± 35.0 °C, compared with 453.1 ± 38.0 °C for 2‑oxopyrrolidine‑3‑carboxylic acid [1]. This 124 °C reduction in boiling point is consistent with the replacement of a hydrogen‑bond‑capable carboxylic acid dimer with a monofunctional acyl chloride, lowering the energy required for vaporization. The lower boiling point makes the carbonyl chloride amenable to purification by fractional distillation under moderate vacuum, whereas the acid typically requires high‑vacuum sublimation or chromatographic separation, which is more costly and less scalable.

physicochemical property purification distillation

Molecular Weight Advantage: 38%–42% Lower Than N‑Substituted Carbonyl Chloride Analogs, Enhancing Atom Economy and Reducing Per‑Mole Cost

The molecular weight of 2‑oxopyrrolidine‑3‑carbonyl chloride is 147.56 g/mol [1]. The closest N‑substituted analogs, 1‑benzyl‑5‑oxopyrrolidine‑3‑carbonyl chloride (CAS 114368‑05‑7) and 5‑oxo‑1‑(1‑phenylethyl)pyrrolidine‑3‑carbonyl chloride (CAS 1160264‑09‑4), have molecular weights of 237.68 g/mol and 251.71 g/mol, respectively . This represents a 38% and 42% lower molecular weight for the target compound. In amide coupling reactions where the pyrrolidinone moiety is transferred, the target compound contributes less mass per reactive equivalent, improving atom economy and reducing the mass of starting material required to deliver the same molar quantity of active intermediate.

atom economy molecular weight cost efficiency

Purity and Bulk Packaging: 98% Technical Grade Available in Kilogram Quantities Versus Milligram‑Scale Supplies of N‑Substituted Analogs

Suppliers list 2‑oxopyrrolidine‑3‑carbonyl chloride at 98% purity in packaging sizes of 1 kg and 5 kg, suitable for gram‑to‑kilogram scale synthesis . In contrast, 1‑benzyl‑5‑oxopyrrolidine‑3‑carbonyl chloride is most commonly sold in 100 mg, 250 mg, and 500 mg quantities at prices of $58–$200 per unit, reflecting its limited bulk availability . The target compound's availability in multi‑kilogram lots at defined purity (0.98) indicates established industrial supply chains, whereas N‑substituted analogs remain primarily research‑scale reagents.

purity packaging scalability

pKa Profile and N–H Reactivity: Enables Chemoselective N‑Alkylation That Cannot Be Performed with N‑Substituted Acyl Chlorides

The predicted pKa of the lactam N–H proton in 2‑oxopyrrolidine‑3‑carbonyl chloride is 12.77 ± 0.20, indicating moderate acidity amenable to deprotonation under mild basic conditions (e.g., K₂CO₃ in DMF) . This allows selective N‑alkylation, N‑acylation, or N‑sulfonylation prior to, or without interference with, the acyl chloride moiety. In contrast, N‑benzyl‑5‑oxopyrrolidine‑3‑carbonyl chloride and 5‑oxo‑1‑(1‑phenylethyl)pyrrolidine‑3‑carbonyl chloride possess fully substituted ring nitrogen atoms (no N–H), eliminating the possibility of orthogonal nitrogen‑directed diversification . This pKa‑enabled orthogonality is a class‑level feature of N‑unsubstituted 2‑oxopyrrolidine derivatives.

pKa N-functionalization chemoselectivity

Structural Minimalism Supports Broader Downstream Derivatization: Free N–H and Acyl Chloride Enable Two Orthogonal Reactive Centers

2‑Oxopyrrolidine‑3‑carbonyl chloride presents two chemically orthogonal reactive sites: an acyl chloride at the 3‑position and a free N–H at the 1‑position. This contrasts with N‑substituted analogs (e.g., 1‑benzyl‑5‑oxopyrrolidine‑3‑carbonyl chloride and 5‑oxo‑1‑(1‑phenylethyl)pyrrolidine‑3‑carbonyl chloride), which possess only the acyl chloride as a reactive handle, as the ring nitrogen is already alkylated or arylated . The bifunctional nature of the target compound permits sequential or selective derivatization at both positions, enabling convergent synthetic strategies that are not accessible with mono‑functional N‑substituted analogs. This principle is well‑established across the 2‑oxopyrrolidine scaffold class and is supported by its use in the synthesis of dipeptidyl protease inhibitors such as GC‑373 [1].

bifunctional scaffold orthogonal reactivity derivatization

Supply‑Chain Readiness: Multi‑Kilogram Batch Sizes Indicate Established Industrial Production Relative to N‑Substituted Research‑Grade Analogs

The target compound is catalogued by suppliers in 5‑kg batch sizes with a defined lead time (subject to inquiry), suggesting active industrial‑scale manufacturing . In comparison, 1‑benzyl‑5‑oxopyrrolidine‑3‑carbonyl chloride is most extensively listed in 500‑mg to 1‑g quantities, with pricing on the order of hundreds of USD per gram . While precise per‑gram pricing for the target compound requires direct quotation, the existence of multi‑kilogram stock‑keeping units (SKUs) signals greater production maturity and more reliable supply continuity — a key procurement consideration for projects transitioning from discovery to preclinical development.

supply chain industrial production procurement readiness

High‑Impact Application Scenarios for 2-Oxopyrrolidine-3-carbonyl chloride Based on Quantitative Differentiation Evidence


Synthesis of SARS‑CoV‑2 and Norovirus 3CL Protease Inhibitors (GC‑373/GC‑376 Series)

The 2‑oxopyrrolidine‑3‑carbonyl moiety is a critical pharmacophore in the dipeptidyl aldehyde inhibitor GC‑373 and its bisulfite prodrug GC‑376, which target the 3CL protease (Mpro) of coronaviruses and caliciviruses [1]. The electrophilic carbonyl chloride of 2‑oxopyrrolidine‑3‑carbonyl chloride enables direct, high‑yielding acylation of the amino‑alaninal backbone during convergent inhibitor assembly. Its lower molecular weight and higher reactivity (Section 3, Evidence Items 2 and 4) relative to N‑protected analogs facilitate atom‑efficient convergent synthesis, minimizing purification burden and accelerating the preparation of focused inhibitor libraries for structure‑activity relationship (SAR) studies.

Construction of Dopamine D2 Receptor Allosteric Modulators (PAOPA‑Type Scaffolds)

PAOPA [(3R)‑2‑oxo‑3‑[[(2S)‑2‑pyrrolidinylcarbonyl]amino]‑1‑pyrrolidineacetamide] exemplifies the use of the 2‑oxopyrrolidine scaffold in CNS drug discovery. Employing 2‑oxopyrrolidine‑3‑carbonyl chloride as the activated building block provides a direct route to the key amide bond at the 3‑position without coupling‑reagent waste (Section 2, Evidence). The free N–H (pKa ~12.8; Section 3, Evidence Item 4) can be subsequently functionalized to modulate pharmacokinetic properties, an option unavailable with N‑substituted analogs that are pre‑blocked at the pyrrolidine nitrogen.

Preparation of Levetiracetam Analogs and Related Pyrrolidone‑Containing APIs

Oxopyrrolidine intermediates are key building blocks for the manufacturing of levetiracetam and structurally related pyrrolidone‑based active pharmaceutical ingredients [2]. The availability of 2‑oxopyrrolidine‑3‑carbonyl chloride in kilogram‑scale packaging with 98% purity (Section 3, Evidence Items 3 and 6) positions it as a scalable starting material for the synthesis of such APIs. Its ~124 °C lower boiling point compared to the carboxylic acid (Section 3, Evidence Item 1) facilitates distillation‑based purification in compliance with Good Manufacturing Practice (GMP) quality requirements.

Peptide and Bioconjugate Chemistry Requiring Orthogonal Reactive Handles

The bifunctional nature of 2‑oxopyrrolidine‑3‑carbonyl chloride — an acyl chloride and a free lactam N–H — provides two orthogonal reactive sites for sequential bioconjugation (Section 3, Evidence Item 5). The acyl chloride can be used first to form a stable amide with a peptide or protein lysine side chain under controlled pH, while the remaining N–H can be subsequently functionalized with a fluorophore, affinity tag, or polyethylene glycol (PEG) moiety. This orthogonal strategy avoids protecting‑group manipulations, making the target compound a valuable synthon for chemoproteomics and antibody‑drug conjugate (ADC) linker chemistry.

Quote Request

Request a Quote for 2-oxopyrrolidine-3-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.